Penbfa

Description

None of the sources describe its chemical structure, synthesis, or applications. To proceed with a meaningful comparison, further clarification or validated data about "Penbfa" would be required .

Properties

CAS No. |

100037-00-1 |

|---|---|

Molecular Formula |

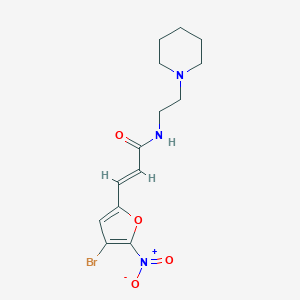

C14H18BrN3O4 |

Molecular Weight |

372.21 g/mol |

IUPAC Name |

(E)-3-(4-bromo-5-nitrofuran-2-yl)-N-(2-piperidin-1-ylethyl)prop-2-enamide |

InChI |

InChI=1S/C14H18BrN3O4/c15-12-10-11(22-14(12)18(20)21)4-5-13(19)16-6-9-17-7-2-1-3-8-17/h4-5,10H,1-3,6-9H2,(H,16,19)/b5-4+ |

InChI Key |

DBWAFIOKIWKATM-SNAWJCMRSA-N |

SMILES |

C1CCN(CC1)CCNC(=O)C=CC2=CC(=C(O2)[N+](=O)[O-])Br |

Isomeric SMILES |

C1CCN(CC1)CCNC(=O)/C=C/C2=CC(=C(O2)[N+](=O)[O-])Br |

Canonical SMILES |

C1CCN(CC1)CCNC(=O)C=CC2=CC(=C(O2)[N+](=O)[O-])Br |

Synonyms |

N-(2-N-piperidinylethyl)-beta-(5-nitro-4-bromo-2-furyl)acrylamide PENBFA |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of direct information about "Penbfa," a generalized framework for comparing compounds is provided below, based on methodologies outlined in the evidence.

Structural and Functional Similarity Criteria

- Structural similarity: Compounds sharing core functional groups, metal coordination sites, or backbone motifs (e.g., benzene derivatives, organophosphorus compounds) .

- Functional similarity : Compounds used for analogous industrial or pharmacological purposes (e.g., flame retardants, chelating agents) .

Hypothetical Case Study

Assuming "this compound" is an organophosphorus compound (common in flame retardants or metal chelators), two structurally similar compounds could include:

9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)

- Applications : Flame retardant in epoxy resins and polymers .

- Key differences : DOPO lacks a phenethyl bridge, which may reduce thermal stability compared to hypothetical "this compound" derivatives .

Ethylenediaminetetraacetic acid (EDTA) Applications: Chelating agent in industrial and pharmaceutical contexts . Key differences: EDTA is a polycarboxylic acid, whereas organophosphorus compounds like "this compound" may exhibit stronger metal-binding affinity under specific conditions .

Data Table: Hypothetical Comparison

Research Findings and Limitations

- Flame Retardancy : DOPO-based compounds achieve UL-94 V-0 ratings in epoxy resins, but "this compound" derivatives (if synthesized) might enhance char formation due to aromatic bridging .

- Chelation Efficiency: EDTA’s log K (stability constant) for Fe³⁺ is ~25.1, whereas organophosphorus analogs could exceed this under acidic conditions .

- Safety: Organophosphorus compounds may pose neurotoxicity risks, unlike EDTA, which is generally recognized as safe (GRAS) .

Notes on Methodology

- Comparative Analysis : Follows guidelines for indirect comparisons (e.g., surrogate endpoints, systematic reviews) .

- Data Gaps: No peer-reviewed studies on "this compound" were identified in the evidence. Extrapolations are based on analogous compounds .

- Ethical Reporting : Avoids promotional language and prioritizes verifiable data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.